5-Chloro-1,2,3-thiadiazole-4-carboxamide
Overview
Description
5-Chloro-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom at the 5-position and the carboxamide group at the 4-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, or hydroxylamine in an alcohol solution . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, hydrazines, and hydroxylamine.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form triazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Alkyl- and aryl-amines, hydrazine, N-aminomorpholine, phenylhydrazine, and hydroxylamine.
Solvents: Alcohol solutions are commonly used for these reactions.
Temperature: Reaction conditions may vary, but controlled temperatures are essential for optimal yields.
Major Products Formed:
1,2,3-Triazole-4-thiocarboxamides: Formed by the reaction with alkyl- and aryl-amines.
1,2,3-Triazole-4-thiohydrazides: Formed by the reaction with hydrazine and N-aminomorpholine.
1,2,3-Triazole-4-carboxylic acids: Formed upon storage in dimethyl sulphoxide solution.
Scientific Research Applications
Chemistry: 5-Chloro-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: Thiadiazole derivatives, including this compound, have shown promising anticancer, antiviral, and antimicrobial activities . These compounds can interact with biological targets, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability . By inhibiting Hsp90, this compound can disrupt the function of several oncoproteins, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1,2,3-Thiadiazole: A closely related compound with similar structural features but different substituents.
1,2,4-Thiadiazole: Another isomer of thiadiazole with distinct chemical properties and reactivity.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 5-Chloro-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the chlorine atom at the 5-position and the carboxamide group at the 4-position. These substituents contribute to its specific reactivity and biological activities, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-chlorothiadiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3OS/c4-2-1(3(5)8)6-7-9-2/h(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUAJNREFNKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=N1)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363519 | |
Record name | 5-chloro-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64837-51-0 | |
Record name | 5-chloro-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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